2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7OS2/c1-2-8-16-17-10(20-8)15-7(18)4-19-9-13-5(11)3-6(12)14-9/h3H,2,4H2,1H3,(H,15,17,18)(H4,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKJNJWHGYHCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole rings The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester The thiadiazole ring is often prepared via the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Substitution Reactions at the Acetamide Moiety
The chloroacetamide intermediate (precursor to the title compound) undergoes further nucleophilic substitutions, as demonstrated in analogous systems :
-
Example : Reaction with substituted amines (e.g., piperazines) in dry benzene with triethylamine yields derivatives with modified acetamide side chains.
Representative Data for Analogous Derivatives
| Derivative | Reactant | Conditions | Yield |
|---|---|---|---|
| Piperazine-substituted | Benzyl piperidine | Reflux, 8 hours | 78% |
| 4-Fluorophenyl | 4-Fluoroaniline | Reflux, 4 hours | 88% |
Tautomerism and Stability
The thiadiazole and pyrimidine rings exhibit tautomeric behavior:
-
Thiadiazole : Exists in equilibrium between the thione (C=S) and thiol (C–SH) forms, influencing electrophilic substitution sites .
-
Pyrimidine : The 4,6-diamino group participates in hydrogen bonding, stabilizing the crystal lattice .
Key Spectral Evidence
-
IR : Absence of C=O stretch at ~1700 cm⁻¹ post-cyclization confirms acetamide participation .
-
¹H NMR : Signals at δ 2.18 ppm (CH₂) and δ 1.76 ppm (CH₃) confirm the ethyl group on the thiadiazole .
Reactivity Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The sulfanyl bridge is susceptible to cleavage in strong acids (e.g., HCl), regenerating the pyrimidine-thiol and acetamide fragments .
-
Basic Stability : Stable in mild bases (e.g., KOH/ethanol) but degrades in concentrated NaOH via acetamide hydrolysis .
Biological Activity and Derivatization
Scientific Research Applications
Antimicrobial Activity
The presence of the thiadiazole moiety in this compound suggests potential antimicrobial properties . Compounds containing thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, making them candidates for further exploration in the development of new antimicrobial agents .
Case Study: Antibacterial Activity
A study focused on the synthesis of substituted thiadiazoles indicated that derivatives similar to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent . The hybrid structure may enhance its efficacy against various cancer cell lines. Previous studies have shown that pyrimidine and thiadiazole derivatives can exhibit cytotoxic effects against human cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, compounds with similar structural features to this compound showed significant inhibition rates against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . The results suggested that further optimization of this compound could lead to more effective anticancer therapies.
Herbicidal Activity
The structural attributes of this compound suggest it may possess herbicidal properties . Thiadiazole derivatives are often explored for their ability to inhibit plant growth by disrupting essential biochemical pathways.
Case Study: Herbicidal Potential
Research on related thiadiazole compounds has indicated their effectiveness in controlling weed species in agricultural settings. These findings suggest that this compound could be investigated for similar applications in herbicide development.
Antioxidant Properties
The antioxidant capacity of compounds like this compound is also noteworthy. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Case Study: Antioxidant Activity
In studies assessing the antioxidant properties of various thiadiazole derivatives, compounds with structural similarities exhibited significant free radical scavenging activities . This suggests potential applications in nutraceuticals or as food preservatives.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Crystallographic Comparison with Analogous Compounds
Key Structural Features
The target compound shares a common backbone with other 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-aryl/heteroaryl acetamides but differs in the substitution pattern on the acetamide nitrogen. For example:
- Chlorophenyl analogs: N-(4-chlorophenyl) and N-(3-chlorophenyl) derivatives exhibit monoclinic (P21/c) or orthorhombic (Pbca) crystal systems, with dihedral angles between the pyrimidine and aryl rings ranging from 42° to 78° .
- Methylphenyl analogs: N-(2,4-dimethylphenyl) derivatives crystallize in monoclinic P21/c, with a dihedral angle of 58.64°, while the 3-methoxyphenyl analog adopts a triclinic P1 space group .
- Nitro/fluorophenyl analogs : These derivatives show distinct hydrogen-bonding networks due to electron-withdrawing substituents, influencing molecular packing .
Crystallographic Data Comparison
Notes:
- The dihedral angle between the pyrimidine and aryl/heteroaryl rings influences molecular conformation and intermolecular interactions.
- Hydrogen bonding (N–H⋯O/S) stabilizes crystal packing, with bond distances typically 2.8–3.0 Å .
Anticancer Activity
- Target compound: While specific data for the 5-ethyl-1,3,4-thiadiazol-2-yl derivative is unavailable, structurally related N-(5-substituted-1,3,4-thiadiazol-2-yl) analogs exhibit potent cytotoxicity. For instance, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4y) showed IC50 values of 0.084 mmol L⁻¹ (MCF-7) and 0.034 mmol L⁻¹ (A549), outperforming cisplatin .
Structure-Activity Relationships (SAR)
Biological Activity
The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications.
Structural Features
This compound features a pyrimidine ring with amino substitutions and a thiadiazole ring , contributing to its biological activity. The acetamide group enhances its solubility and interaction with biological targets.
Synthesis Methods
The synthesis typically involves multi-step reactions:
- Preparation of Pyrimidine and Thiadiazole Rings : The pyrimidine can be synthesized through the Biginelli reaction, while the thiadiazole is formed via cyclization of thiosemicarbazide with carboxylic acid derivatives.
- Final Coupling : The final product is obtained by coupling the synthesized rings with acetamide under controlled conditions to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated promising cytotoxic activity with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin:
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells (NIH3T3) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Interaction with growth factor receptors like EGFR has been suggested to underlie its activity .
Additional Biological Activities
Beyond anticancer effects, derivatives of this compound have shown:
- Antimicrobial Activity : Some studies indicate effectiveness against bacterial strains.
- Antiviral Properties : Thiadiazole derivatives are noted for their broad-spectrum antiviral activities .
In Vivo Studies
In vivo studies further corroborate the in vitro findings. Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. These studies are crucial for understanding pharmacokinetics and therapeutic efficacy in a biological context.
Comparative Analysis with Similar Compounds
When compared to other thiadiazole derivatives, such as those containing different substituents on the thiadiazole ring, this compound demonstrates unique potency profiles due to its specific structural features:
| Compound Name | Structural Feature | Potency |
|---|---|---|
| Compound A | Methyl substitution | Moderate |
| Compound B | Propyl substitution | High |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-ethyl...) | Ethyl substitution | Very High |
This comparative analysis highlights the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux to enhance reactivity, as demonstrated in analogous thiadiazole-acetamide syntheses .
- Reagent Ratios : Optimize stoichiometry of 4,6-diaminopyrimidine-2-thiol and 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (e.g., 1:1.2 molar ratio) to minimize side products.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from chloroform-acetone mixtures .
- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity by HPLC (>95%).
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify sulfanyl linkage (δ ~3.8 ppm for SCH), pyrimidine NH (δ ~6.5 ppm, broad), and thiadiazole protons (δ ~8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHNOS: 355.07).
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C 37.18%, H 3.97%, N 31.52%, S 18.06%) .
Q. What are the best practices for crystallographic analysis using SHELX software?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors for high-resolution data (>0.8 Å).
- Structure Solution : Employ SHELXD for phasing and SHELXL for refinement. Apply TWIN/BASF commands if twinning is detected .
- Validation : Check R-factor convergence (<0.05), ADPs (anisotropic displacement parameters), and Hirshfeld surface analysis for intermolecular interactions .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for sulfanyl group incorporation?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states and activation energies for thiol-acetamide coupling .
- Reaction Mechanism Validation : Compare computed IR spectra (e.g., S-H stretching at ~2550 cm) with experimental FT-IR data to confirm intermediates .
Q. How to resolve discrepancies between computational and experimental crystallographic data?
- Methodological Answer :
- Dynamic Disorder Modeling : Refine disordered regions (e.g., ethyl groups) using PART and SUMP instructions in SHELXL .
- DFT-Based Geometry Optimization : Overlay computed (gas-phase) and experimental (solid-state) structures to identify lattice effects .
Q. What strategies enhance pharmacological activity studies of this compound?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize assays .
- Bioassay Design : Test against Gram-positive/negative bacteria (MIC via broth dilution) and cancer cell lines (MTT assay), correlating activity with substituent electronegativity .
Q. How to apply statistical experimental design (DoE) in optimizing reaction conditions?
- Methodological Answer :
- Factorial Design : Vary temperature (60–100°C), solvent polarity (DMSO vs. ethanol), and catalyst (e.g., triethylamine) in a 2 matrix to identify key factors .
- Response Surface Methodology : Use Central Composite Design to model nonlinear relationships (e.g., yield vs. time/temperature) and predict optimal conditions .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across different assay models?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls. Assess assay sensitivity (e.g., bacterial strain variability) .
- Structure-Activity Landscapes : Plot IC values against substituent parameters (e.g., Hammett σ) to identify outliers or non-linear trends .
Q. Why might crystallographic bond lengths deviate from DFT predictions?
- Methodological Answer :
- Solid-State Effects : Analyze packing forces (e.g., hydrogen bonds, π-π stacking) via CrystalExplorer to explain deviations in S–C bond lengths .
- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for molecular vibrations .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
